5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid
Description
5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is a thiophene-based compound featuring a 4-chlorophenyl substituent at the 5th position, an ethyl group at the 4th position, and a carboxylic acid moiety at the 2nd position of the thiophene ring. This compound belongs to a broader class of chlorophenyl-substituted heterocycles, which are frequently explored for their pharmacological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-2-8-7-11(13(15)16)17-12(8)9-3-5-10(14)6-4-9/h3-7H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPWZOKTUAGCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization using sulfur and a suitable catalyst to form the thiophene ring.
Carboxylation: The final step involves the carboxylation of the thiophene ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Properties
One of the significant applications of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is in the development of anticoagulant medications. Research indicates that derivatives of thiophene carboxylic acids can serve as inhibitors of factor Xa, a crucial component in the coagulation cascade. For example, compounds similar to this acid have been explored for their ability to prevent thromboembolic events, making them candidates for treating conditions such as deep vein thrombosis and pulmonary embolism .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies have indicated that thiophene derivatives exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests a possible role in developing new antimicrobial agents .
Materials Science Applications
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of conducting polymers. Conducting polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the electrical conductivity and stability of these materials, making them suitable for advanced electronic applications .
Nanocomposites
In materials science, this compound can be used to create nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have developed materials that exhibit improved strength and durability, suitable for use in various industrial applications .
Synthetic Intermediate
Building Block for Complex Molecules
As a synthetic intermediate, this compound serves as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including esterification and amination. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Positional and Functional Group Differences
- 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid (CAS: 2735791): Differs at positions 4 (cyano) and 5 (methylthio).
5-(4-Chlorophenyl)-2-thiophenecarboxamide (CAS: 62404-24-4):
Heterocyclic Core Modifications
- 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid (CAS: 54001-17-1): Replaces thiophene with a thiazole ring.
5-(4-Chlorophenyl)-2-furoic acid (CAS: 41019-44-7):
Anticancer Activity
- Compound 16 (from ): Structure: 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-thiophene-2-carboxylic acid. Exhibited higher anticancer activity than doxorubicin, attributed to the pyrrolopyrimidine moiety enhancing DNA intercalation .
Antibacterial Activity
- Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (4b): Sulfonamide and pyrimidine groups contribute to Gram-positive and Gram-negative bacterial inhibition . The target compound’s carboxylic acid may offer different electrostatic interactions compared to the ester derivative.
Physicochemical and Computational Insights
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~279.7* | 4-Ethyl, 5-(4-ClPh), COOH | ~3.2 |
| 3-(4-ClPh)-4-CN-5-MeS-thiophene-COOH | 309.8 | 4-CN, 5-MeS, COOH | ~2.8 |
| 5-(4-ClPh)-2-thiophenecarboxamide | 237.7 | 5-(4-ClPh), CONH2 | ~2.5 |
*Estimated based on analogous structures.
DFT Studies
- highlights DFT analyses of chlorophenyl-containing compounds, emphasizing the role of electron density distribution in reactivity. The ethyl group in the target compound may induce steric effects, altering charge distribution compared to cyano or methylthio derivatives .
Biological Activity
5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid, with the CAS number 861226-90-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves the reaction of thiophene derivatives with various electrophiles. This compound belongs to a class of thiophene derivatives known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. In a study evaluating various thiophene compounds, it was found that those with aryl substitutions demonstrated comparable anti-inflammatory activity to diclofenac sodium, a standard anti-inflammatory drug. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. Molecular docking studies revealed that these compounds interact favorably with key residues in the COX-2 active site, suggesting their potential as selective COX-2 inhibitors .
Anticancer Activity
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies show that this compound can sensitize cancer cells to chemotherapeutic agents like sorafenib, enhancing their cytotoxicity. The IC50 values from these studies indicate significant potency in reducing cell viability in human tumor cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) when combined with other anticancer drugs .
| Compound | Cell Line | IC50 (µM) | Combination Treatment |
|---|---|---|---|
| This compound | HepG2 | 1.2 ± 0.06 | + Sorafenib |
| This compound | MCF7 | 3.7 ± 0.02 | + Sorafenib |
The proposed mechanism of action for the anticancer effects of this compound involves modulation of apoptotic pathways and inhibition of proliferation signals in cancer cells. Studies suggest that this compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Studies
- In Vitro Study on HepG2 Cells : In one notable study, HepG2 cells were treated with various concentrations of this compound alongside sorafenib. The results indicated a synergistic effect, significantly lowering the IC50 values compared to treatment with sorafenib alone.
- Molecular Docking Analysis : A molecular docking study aimed at understanding how this compound binds to COX-2 revealed strong binding affinities, supporting its role as a potential therapeutic agent against inflammation-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
